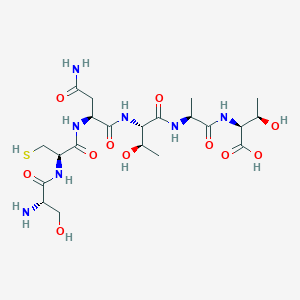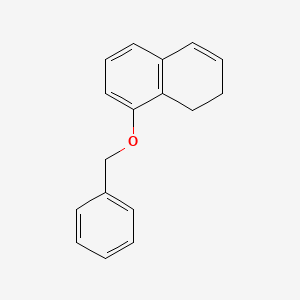
8-Phenylmethoxy-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Phenylmethoxy-1,2-dihydronaphthalene is a chemical compound with the molecular formula C17H16O It is a derivative of 1,2-dihydronaphthalene, which is a partially hydrogenated form of naphthalene
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Phenylmethoxy-1,2-dihydronaphthalene can be achieved through several methods. One common approach involves the nucleophilic addition of organometallic reagents to naphthalene derivatives. For example, the reaction of o-(alkynyl)benzaldehydes or o-(alkynyl)phenyl ketones with olefins in the presence of a copper catalyst (Cu(OTf)2) at elevated temperatures (80°C) in tetrahydrofuran (THF) can yield 1,2-dihydronaphthalene derivatives . Another method involves the dearomatisation of naphthalene derivatives by the nucleophilic addition of certain organometallic reagents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions, can be applied to scale up the production of this compound.
化学反应分析
Types of Reactions
8-Phenylmethoxy-1,2-dihydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield naphthoquinones, while reduction reactions can produce tetrahydronaphthalene derivatives.
科学研究应用
8-Phenylmethoxy-1,2-dihydronaphthalene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: This compound and its derivatives can be used as fluorescent ligands for biological imaging and as probes for studying biological processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 8-Phenylmethoxy-1,2-dihydronaphthalene depends on its specific application. For example, as a fluorescent ligand, it interacts with target molecules through non-covalent interactions, such as hydrogen bonding and π-π stacking. In enzyme inhibition, it may bind to the active site of the enzyme, blocking its activity and preventing the substrate from accessing the catalytic site .
相似化合物的比较
Similar Compounds
1,2-Dihydronaphthalene: The parent compound of 8-Phenylmethoxy-1,2-dihydronaphthalene, which lacks the phenylmethoxy group.
Nafoxidene: A biologically active dihydronaphthalene derivative used as a fluorescent ligand for the estrogen receptor.
Cannabisins: Natural products isolated from Cannabis sativa that contain the dihydronaphthalene ring system.
Uniqueness
This compound is unique due to the presence of the phenylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interactions with target molecules and provide additional functionalization sites for further modifications.
属性
CAS 编号 |
432036-78-7 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC 名称 |
8-phenylmethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C17H16O/c1-2-7-14(8-3-1)13-18-17-12-6-10-15-9-4-5-11-16(15)17/h1-4,6-10,12H,5,11,13H2 |
InChI 键 |
ZGDSLOOVQRVTIU-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=C1)C=CC=C2OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-phenyl-3H-imidazo[4,5-b]pyridine)](/img/structure/B14250207.png)
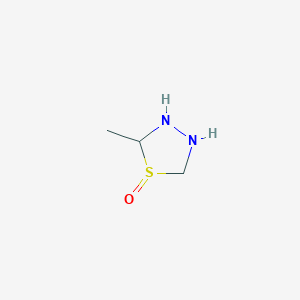
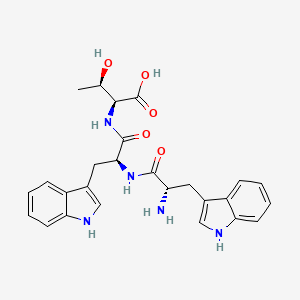
![2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane](/img/structure/B14250229.png)
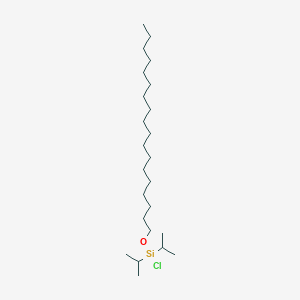
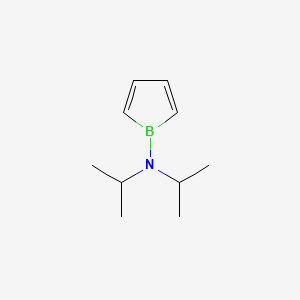
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
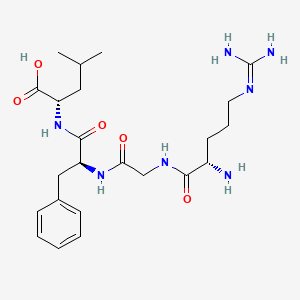

![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid,2-oxo-3,6-diphenyl-,1,1-dimethylethyl ester,(3S,5S,6R)-](/img/structure/B14250255.png)

![Formic acid;2-[2-(2-hexoxyethoxy)ethoxy]ethanol](/img/structure/B14250268.png)
